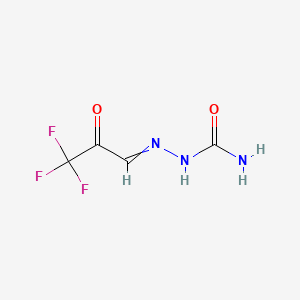

2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

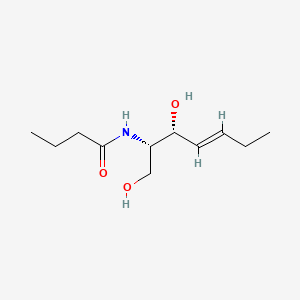

2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide, also known as TFOPC, is an organic compound that belongs to the hydrazinecarboxamide family. It is a colorless, odorless, and highly volatile liquid with a boiling point of 85°C. TFOPC is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used to synthesize a variety of other compounds and as a reagent in various laboratory experiments.

Scientific Research Applications

Antitubercular Activity

Hydrazinecarboxamide derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. For example, modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives showed in vitro efficacy against M. tuberculosis comparable to that of isoniazid for certain derivatives. Among these, 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide demonstrated notable anti-TB activity. This suggests that derivatives of hydrazinecarboxamide, including potentially 2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide, could be explored for their antitubercular properties (Asif, 2014).

Antineoplastic and Carcinogenic Potential

Research on hydrazines and hydrazine-containing natural products has revealed both antineoplastic actions and carcinogenic properties. While some hydrazine derivatives, including hydrazinecarboxamides, have shown antineoplastic actions in animals and to a limited extent in humans, the broader class of hydrazines includes compounds with carcinogenic potential. This dual nature indicates that while there might be therapeutic applications, there is also a significant risk associated with their use, which warrants careful consideration in research involving hydrazinecarboxamide derivatives (Tóth, 1996).

Environmental Degradation of Polyfluoroalkyl Chemicals

In the context of environmental sciences, research has been conducted on the microbial degradation of polyfluoroalkyl chemicals, which often contain perfluoroalkyl and polyfluoroalkyl moieties, resulting in persistent and toxic perfluoroalkyl acids. While the compound is not directly mentioned, the study of its structural relatives in environmental degradation processes highlights the importance of understanding the environmental fate and potential biodegradation pathways of fluorinated compounds, including 2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide (Liu & Avendaño, 2013).

Synthesis and Applications in Organic Chemistry

The synthesis of polyfunctional heteroaromatics, including those derived from hydrazinecarboxamide frameworks, is of significant interest in organic chemistry. Discoveries in this field have led to the development of novel rearrangements and the correction of structural assignments for various molecules. This area of research can provide insights into the synthetic potential of 2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide and its applicability in the synthesis of complex organic molecules with potential pharmacological activities (Moustafa et al., 2017).

properties

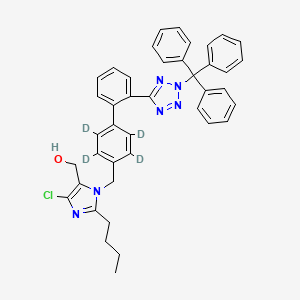

IUPAC Name |

[(3,3,3-trifluoro-2-oxopropylidene)amino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBHTIZXIUGGEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

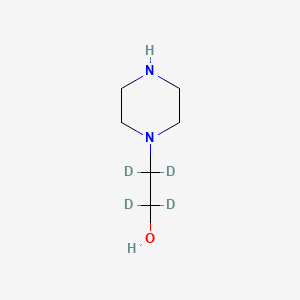

C(=NNC(=O)N)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57376160 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.